molecular formula C12H12N2O3 B11876032 4-Amino-8-methoxy-6-methylquinoline-3-carboxylic acid

4-Amino-8-methoxy-6-methylquinoline-3-carboxylic acid

Cat. No.: B11876032
M. Wt: 232.23 g/mol
InChI Key: OXXYMXFAENVHKK-UHFFFAOYSA-N
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Description

4-Amino-8-methoxy-6-methylquinoline-3-carboxylic acid is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives have been extensively studied due to their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-8-methoxy-6-methylquinoline-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by subsequent functional group modifications .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes, utilizing large-scale reactors and continuous flow processes to enhance yield and efficiency. Transition metal-catalyzed reactions and green chemistry approaches, such as solvent-free reactions and microwave irradiation, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Amino-8-methoxy-6-methylquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline derivatives with modified functional groups, which can exhibit enhanced biological activities and improved pharmacokinetic properties .

Scientific Research Applications

4-Amino-8-methoxy-6-methylquinoline-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-8-methoxy-6-methylquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells. Additionally, it can bind to receptors, modulating cellular signaling pathways and exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-6-methylquinoline-3-carboxylic acid
  • 4-Amino-8-bromo-6-methylquinoline-3-carboxylic acid
  • 6-Methoxy-2-methylquinoline-3-carboxylic acid

Uniqueness

4-Amino-8-methoxy-6-methylquinoline-3-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the amino and methoxy groups enhances its potential as a therapeutic agent by improving its solubility and binding affinity to molecular targets .

Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

4-amino-8-methoxy-6-methylquinoline-3-carboxylic acid

InChI

InChI=1S/C12H12N2O3/c1-6-3-7-10(13)8(12(15)16)5-14-11(7)9(4-6)17-2/h3-5H,1-2H3,(H2,13,14)(H,15,16)

InChI Key

OXXYMXFAENVHKK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CN=C2C(=C1)OC)C(=O)O)N

Origin of Product

United States

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